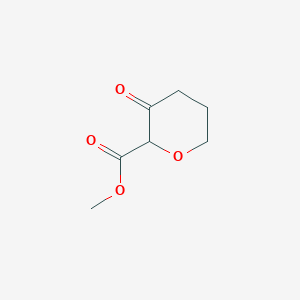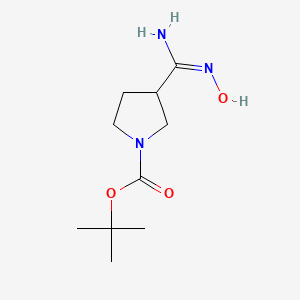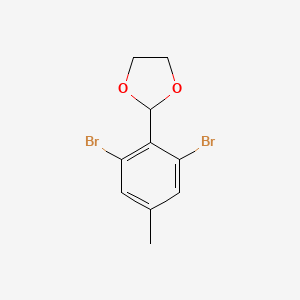
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of two bromine atoms, a methyl group, and a dioxolane ring attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane typically involves the bromination of 4-methylphenol followed by the formation of the dioxolane ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The dioxolane ring formation can be achieved through catalytic processes that facilitate the cyclization of the intermediate compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the dioxolane ring.
Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives .
Aplicaciones Científicas De Investigación
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s brominated phenyl group makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the dioxolane ring play crucial roles in binding to these targets and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the dioxolane ring.
2,6-Dibromo-4-methylphenyl acetate: Contains an acetate group instead of the dioxolane ring.
Uniqueness
2-(2,6-Dibromo-4-methylphenyl)-1,3-dioxolane is unique due to the presence of both bromine atoms and the dioxolane ring, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C10H10Br2O2 |
|---|---|
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
2-(2,6-dibromo-4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-4-7(11)9(8(12)5-6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 |
Clave InChI |
XRPPFWYWYPPLLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)C2OCCO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
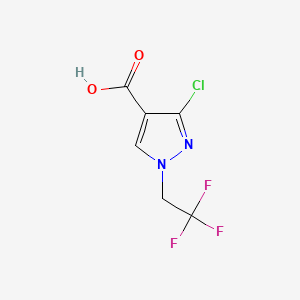

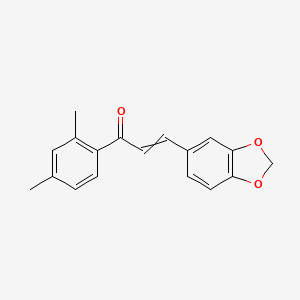
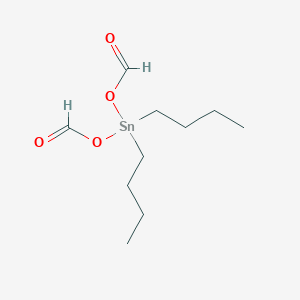
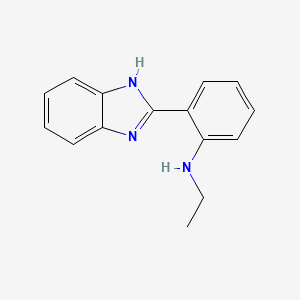

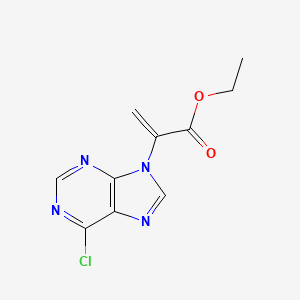

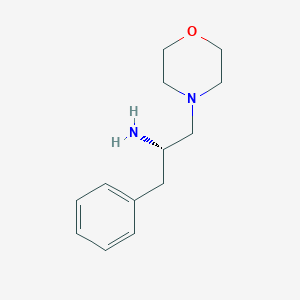
![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)
